Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid
Description
Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid (CAS: 200712-25-0) is a naphthalene-derived compound featuring a fused 1,3-dioxole ring system and a carboxylic acid substituent at position 2. Its molecular weight is 216.19 g/mol, with a purity of 95% as reported by Fluorochem . Structural analysis via InChIKey (VVXREWCOUSRUAO-UHFFFAOYSA-N) confirms its fused bicyclic framework, which influences its electronic properties and reactivity .
Properties
IUPAC Name |
benzo[f][1,3]benzodioxole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)12-15-9-5-7-3-1-2-4-8(7)6-10(9)16-12/h1-6,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXREWCOUSRUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)OC(O3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid typically involves the cyclization of appropriate naphthalene derivatives with dioxole precursors under acidic or basic conditions. One common method includes the reaction of 2-naphthol with glyoxylic acid in the presence of a catalyst to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthol or naphthaldehyde derivatives.
Substitution: Formation of brominated or nitrated this compound derivatives.
Scientific Research Applications
Biological Applications
1. Modulation of GABA Receptors
Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid has been studied for its effects on γ-Aminobutyric Acid (GABA) receptors. Research indicates that derivatives of this compound can enhance GABA receptor activity. For example, certain substituted compounds exhibited significantly improved modulation efficiency compared to traditional GABA agonists. Specifically, compounds derived from naphtho[2,3-d][1,3]dioxole demonstrated an increase in GABA-induced responses, suggesting potential applications in treating neurological disorders such as epilepsy and anxiety disorders .
2. Anticancer Activity
Studies have shown that naphtho[2,3-d][1,3]dioxole derivatives possess anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism of action is believed to involve the modulation of signaling pathways associated with cell proliferation and survival .
Synthetic Applications
1. Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, including:
- Suzuki Coupling Reactions : The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds that are valuable in pharmaceuticals .
- Heck Reactions : It can also be used in Heck reactions to synthesize substituted alkenes .
These synthetic pathways highlight its utility in developing complex organic molecules used in drug discovery.
Material Science Applications
Naphtho[2,3-d][1,3]dioxole derivatives are explored for their potential use in materials science due to their electronic properties. They can be incorporated into conductive polymers and organic light-emitting diodes (OLEDs), contributing to advancements in electronic materials . The compound's ability to form stable films makes it suitable for applications in flexible electronics.
Case Study 1: GABA Receptor Modulation
A study investigated the efficacy of naphtho[2,3-d][1,3]dioxole derivatives on GABA receptor modulation. Compounds were synthesized and tested for their ability to enhance GABAergic transmission. The results indicated that specific modifications led to a significant increase in receptor activity compared to control substances .
Case Study 2: Anticancer Properties
In another study focusing on anticancer effects, researchers synthesized various naphtho[2,3-d][1,3]dioxole derivatives and evaluated their cytotoxicity against different cancer cell lines. Results showed that certain derivatives effectively inhibited cell growth and induced apoptosis through oxidative stress mechanisms .
Mechanism of Action
The mechanism of action of Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other molecular interactions that influence its activity .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Naphtho[2,3-d][1,3]dioxole-2-carboxylic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, which include a fused dioxole ring and a carboxylic acid group. This compound has been investigated for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C₁₃H₈O₄
- Molecular Weight : 216.19 g/mol
- Structure : The compound features a naphthalene core with a dioxole ring and a carboxylic acid functional group, contributing to its reactivity and interaction with biological targets.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. For instance, it showed promising results against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Anticancer Properties
The compound has also been explored for its anticancer effects. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action : It may interact with cellular pathways involving apoptosis and cell cycle regulation. Studies have shown that it can disrupt microtubule formation in cancer cells, leading to cell cycle arrest .
- Case Study : In vitro studies demonstrated that the compound exhibited IC50 values ranging from 0.5 to 5 µM against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells .
Anti-inflammatory Effects
This compound has been reported to possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Its structural characteristics allow it to bind to receptors involved in signaling pathways critical for cell growth and survival .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Naphtho[1,2-d][1,3]dioxole-4-carboxylic acid | C₁₃H₈O₄ | Similar structure but different carboxyl group positioning |
| 2-Hydroxybenzoic acid (Salicylic acid) | C₇H₆O₃ | Contains a hydroxyl group; used in anti-inflammatory drugs |
| Benzoic acid | C₇H₆O₂ | Simple aromatic carboxylic acid; serves as a preservative |
This table illustrates the diversity within the family of dioxole-containing carboxylic acids while highlighting the unique structural characteristics of this compound that may influence its reactivity and biological activity.
Synthesis and Research Applications
Various synthetic methods have been developed for producing this compound. These methods often utilize multicomponent reactions that allow for the rapid assembly of complex organic molecules . The compound has potential applications not only in pharmaceuticals but also in material science and nanotechnology due to its unique chemical properties.
Q & A
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
